2H-1,3-Oxathiepine
Description
Structure
3D Structure
Properties
CAS No. |
15599-76-5 |
|---|---|
Molecular Formula |
C5H6OS |
Molecular Weight |
114.17 g/mol |
IUPAC Name |
1,3-oxathiepine |
InChI |
InChI=1S/C5H6OS/c1-2-4-7-5-6-3-1/h1-4H,5H2 |
InChI Key |
ZSELJDBKNFWRAP-UHFFFAOYSA-N |
SMILES |
C1OC=CC=CS1 |
Canonical SMILES |
C1OC=CC=CS1 |
Synonyms |
1,3-Oxathiepin |
Origin of Product |
United States |
Advanced Methodologies for the Synthesis of 2h 1,3 Oxathiepine Ring Systems
Cyclization Strategies for Oxathiepine Formation
The direct formation of the seven-membered 1,3-oxathiepine ring through cyclization of an acyclic precursor is a primary synthetic approach. These strategies can be broadly categorized into intramolecular cyclizations and transition-metal-catalyzed processes.
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a direct method for the formation of the 2H-1,3-oxathiepine ring from a suitably functionalized linear precursor. This approach typically involves the formation of either a C-O or a C-S bond in the ring-closing step. A plausible strategy involves the acid-catalyzed condensation of a 4-mercapto-1-alkanol derivative with a carbonyl compound. This concept is an extension of the well-established synthesis of six-membered 1,3-oxathianes from 3-mercapto-1-propanols. semanticscholar.org
The key precursor for a 2H-1,3-oxathiepine would be a molecule containing a thiol and a hydroxyl group separated by a four-carbon chain. The cyclization would then be effected by reaction with an appropriate electrophile, such as an aldehyde, ketone, or their synthetic equivalents, to form the C2-position of the oxathiepine ring.
A hypothetical intramolecular cyclization to form a substituted 2H-1,3-oxathiepine is presented below:
Scheme 1: Hypothetical Intramolecular Cyclization to a 2H-1,3-Oxathiepine Derivative
In this proposed scheme, a 4-mercaptobutanol reacts with an aldehyde in the presence of an acid catalyst to undergo cyclization, forming the desired 2H-1,3-oxathiepine ring.
While specific examples for 1,3-oxathiepine are not prevalent in the reviewed literature, the principles of intramolecular cyclization for related heterocycles are well-documented. For instance, rhodium-catalyzed intramolecular reductive aldol-type cyclizations have been employed to synthesize β-hydroxylactones, demonstrating the feasibility of forming seven-membered rings under specific catalytic conditions, although the formation of a seven-membered lactone in one reported case was not achieved. beilstein-journals.org
Pericyclic Cycloaddition Reactions
Pericyclic reactions, such as cycloadditions, offer a powerful and stereocontrolled method for the construction of cyclic systems in a single step. youtube.com The formation of a seven-membered ring via cycloaddition would typically involve a [4+3] or [5+2] cycloaddition. While specific examples leading to 2H-1,3-oxathiepines are not readily found, the general principles can be applied.
A hypothetical [5+2] cycloaddition could involve the reaction of an oxidized thiophene (B33073) derivative (as the five-atom component) with an appropriate two-atom π-system. Alternatively, a palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with 1-azadienes has been developed for the synthesis of cyclopentane (B165970) derivatives, which showcases the potential of transition metal-catalyzed cycloadditions for ring formation. nih.govresearchgate.net
Ring Expansion and Rearrangement Pathways Leading to 2H-1,3-Oxathiepine Analogues
Ring expansion reactions provide an alternative route to medium-sized rings from more readily available smaller ring precursors. nih.gov This strategy can circumvent the challenges associated with direct cyclization of long-chain precursors.
A potential pathway to a 1,3-oxathiepine system could involve the ring expansion of a five-membered 1,3-oxathiolane (B1218472) or a six-membered 1,3-oxathiane. For example, the dearomative ring expansion of thiophenes by bicyclobutane insertion to produce eight-membered bicyclic rings has been reported, demonstrating the feasibility of ring expansion for sulfur-containing heterocycles. nih.gov Although this leads to a larger ring system, it illustrates the concept of inserting atoms into a pre-existing heterocyclic ring.
Another conceptual approach could be the oxidative ring expansion of cyclobutanols to afford 1,2-dioxanes, which showcases a ring expansion involving oxygen insertion. researchgate.net A similar strategy, if developed for sulfur-containing rings, could be a viable route to oxathiepine derivatives.
Ring Expansion of Smaller Heterocyclic Precursors (e.g., 1,3-Oxathiolanes)
Ring expansion reactions of smaller, more readily available heterocyclic precursors are a powerful strategy for the synthesis of medium-sized rings. This approach can overcome the challenges associated with direct cyclization for larger rings. For sulfur-containing heterocycles, ring expansions of thiiranes (three-membered rings) and thietanes (four-membered rings) are known to produce a variety of larger heterocyclic systems. semanticscholar.org While the direct ring expansion of 1,3-oxathiolanes to 2H-1,3-oxathiepines is not extensively documented, the general principle of ring expansion remains a plausible synthetic route that warrants further investigation.
Strategic Rearrangement Reactions
Rearrangement reactions offer an alternative pathway to complex cyclic systems, often by leveraging the migration of atoms or groups to construct the desired ring size. While specific strategic rearrangement reactions leading directly to the 2H-1,3-Oxathiepine core are not prominently featured in the literature, metal-free rearrangement of 1-vinylcycloalkanols mediated by hypervalent iodine has been shown to be a versatile method for the synthesis of seven-membered carbocycles and heterocycles. nih.gov The applicability of such rearrangement strategies to precursors suitable for forming the 1,3-oxathiepine system is an area of potential research.
Stereoselective Synthesis of Chiral 2H-1,3-Oxathiepine Derivatives
The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal chemistry and materials science.
Enantioselective Catalysis in Oxathiepine Construction
Enantioselective catalysis has emerged as a cornerstone of modern organic synthesis. While specific applications of enantioselective catalysis for the direct construction of the 2H-1,3-Oxathiepine ring are not well-documented, general principles of asymmetric catalysis are broadly applicable to the synthesis of chiral heterocycles. For instance, asymmetric synthesis of seven-membered N-heterocycles and carbocycles has been achieved through phosphine-catalyzed [6+1] annulations. thieme-connect.com The adaptation of such catalytic systems to oxygen and sulfur-containing precursors could potentially enable the enantioselective synthesis of 2H-1,3-oxathiepine derivatives.
Biocatalytic Approaches for Stereocontrol
Biocatalysis offers a green and highly selective alternative to traditional chemical catalysis for the synthesis of chiral molecules. Enzymes can catalyze reactions with high enantio- and diastereoselectivity under mild conditions. researchgate.net Biocatalytic approaches have been successfully employed for the synthesis of a variety of chiral heterocycles, including the stereoselective synthesis of chiral saturated oxygen heterocycles through enzyme cascades. acs.orgnih.gov Although direct biocatalytic routes to chiral 2H-1,3-oxathiepines have not been specifically reported, the potential for using enzymes to control the stereochemistry of key intermediates or in cyclization steps remains a promising area for future research.
Green Chemistry Approaches in 2H-1,3-Oxathiepine Synthesis
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. This technology has been widely applied to the synthesis of a diverse range of heterocyclic compounds, including seven-membered rings containing nitrogen, oxygen, and sulfur. nih.govresearchgate.net Microwave irradiation can facilitate various reaction types, including ring-closing metathesis, cross-coupling reactions, and multicomponent reactions, which are all plausible strategies for the construction of the 2H-1,3-oxathiepine skeleton. nih.gov While specific protocols for the microwave-assisted synthesis of 2H-1,3-oxathiepines are not detailed in the literature, the general success of this technique for related heterocycles suggests its potential utility in this area. sciresliterature.orgderpharmachemica.comijrpr.com
Synthesis of 2H-1,3-Oxathiepine Ring Systems: A Field with Limited Solvent-Free and Sustainable Methodologies
The exploration of advanced, environmentally benign synthetic methodologies for heterocyclic compounds is a cornerstone of modern green chemistry. However, the scientific literature regarding the synthesis of the specific seven-membered heterocyclic ring system, 2H-1,3-Oxathiepine, particularly under solvent-free and sustainable conditions, is notably scarce. Extensive searches have revealed a significant lack of established protocols for the direct synthesis of this parent compound or its simple derivatives, indicating it is a less-explored area of heterocyclic chemistry.
While the principles of green chemistry, such as solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts, are widely applied to the synthesis of other heterocycles, their application to the 2H-1,3-Oxathiepine ring system is not well-documented. Research in sustainable synthesis has prominently featured related six-membered rings like 1,3-oxazines and 1,3-oxathianes, as well as other complex fused systems. For instance, solvent-free methods for the synthesis of naphthoxazine derivatives and microwave-assisted protocols for 1,4-oxazine derivatives have been reported, showcasing the potential of these techniques to reduce environmental impact by minimizing solvent use and reaction times.
Methodologies such as grinding techniques for the synthesis of oxazine (B8389632) compounds have also emerged as a sustainable alternative to traditional solvent-based methods. These approaches align with the goals of green chemistry by reducing waste and energy consumption.
Despite these advancements in the broader field of heterocyclic chemistry, specific data, including detailed research findings and reaction tables for the solvent-free and sustainable synthesis of 2H-1,3-Oxathiepine, remain elusive. The available literature does contain information on complex fused ring systems that incorporate an oxathiepine ring, such as oxathiepino[3,2-c]quinoline-2,6-dione. However, the synthetic routes to these intricate molecules are highly specific and not broadly applicable to the synthesis of the parent 2H-1,3-Oxathiepine.
Elucidation of Chemical Reactivity and Ring Transformations in 2h 1,3 Oxathiepine Chemistry
Mechanistic Investigations of 2H-1,3-Oxathiepine Reactions
The inherent ring strain and the presence of two different heteroatoms, oxygen and sulfur, in the 2H-1,3-Oxathiepine ring system are expected to govern its chemical behavior. Mechanistic studies are pivotal in predicting reaction outcomes and designing synthetic routes.
While the involvement of zwitterionic intermediates is a well-documented phenomenon in the cycloaddition reactions of various heterocyclic compounds, specific studies on 2H-1,3-Oxathiepine are not extensively reported in the available literature. In many [3+2] cycloaddition reactions, the formation of a zwitterionic intermediate is proposed to explain the reaction mechanism, particularly when polar interactions between the reactants are significant. beilstein-journals.orgnih.govmdpi.com These intermediates are often transient species that dictate the stereochemistry and regiochemistry of the final product. However, direct evidence for the participation of zwitterionic intermediates in reactions involving the 2H-1,3-Oxathiepine ring is not yet established.
The electronic and steric effects of substituents attached to the 2H-1,3-Oxathiepine ring are anticipated to play a significant role in modulating its reactivity. Electron-donating or electron-withdrawing groups can influence the electron density within the ring, thereby affecting the rates and pathways of chemical reactions. For instance, in other heterocyclic systems, electron-donating groups have been shown to decrease the N-H bond dissociation enthalpies, while electron-withdrawing groups can have the opposite effect. Similarly, the stability of reaction intermediates, such as radicals or ions, can be profoundly influenced by the nature of the substituents. However, detailed kinetic studies quantifying the impact of various substituents on the reactions of 2H-1,3-Oxathiepine are not currently available in the scientific literature.
Ring Contraction and Expansion Phenomena of 2H-1,3-Oxathiepine Scaffolds
The transformation of the seven-membered 2H-1,3-Oxathiepine ring into smaller or larger heterocyclic systems represents a powerful synthetic strategy for accessing diverse molecular architectures.
Ring contraction of seven-membered heterocycles can provide a route to more stable six-membered rings. A notable example of this type of transformation has been observed in a closely related benzofused analogue, the 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol system. Treatment of these compounds under acidic conditions can induce a cationic ring contraction to afford various 1,4-benzoxathiine derivatives. researchgate.net This synthetic approach has been utilized to prepare a range of substituted six-membered heterocycles. researchgate.net
| Starting Material | Reaction Conditions | Product | Reference |
|---|---|---|---|
| 3,4-dihydro-2H-1,5-benzoxathiepin-3-ol derivatives | Acidic | 1,4-benzoxathiine derivatives (alkene, alcohol, nitrile, chloride, bromide, azide, and amine) | researchgate.net |
While this demonstrates the feasibility of ring contraction in a related system, specific examples starting from the parent 2H-1,3-Oxathiepine are not well-documented.
Ring expansion reactions offer a pathway to larger, often more complex, heterocyclic systems from smaller rings. For instance, rhodium-catalyzed reactions of certain sulfur-containing heterocycles have been shown to proceed via sulfur ylide-initiated rearrangements to yield larger rings like oxathionines and oxathiocines. While these examples establish a precedent for ring expansion in related sulfur-containing heterocycles, specific methodologies for the ring expansion of the 2H-1,3-Oxathiepine scaffold to larger heterocyclic systems have not been reported.
Functional Group Interconversions on the 2H-1,3-Oxathiepine Moiety
The ability to modify functional groups on the 2H-1,3-Oxathiepine ring without altering the core heterocyclic structure is essential for the synthesis of derivatives with diverse properties. Such transformations could include oxidation, reduction, substitution, or the introduction of new functional groups. However, there is a lack of specific literature detailing successful functional group interconversions directly on the 2H-1,3-Oxathiepine moiety. Research in this area would be valuable for expanding the chemical space accessible from this heterocyclic system.
Transformations at Sulfur and Oxygen Centers
Direct studies on the transformations at the sulfur and oxygen centers of a pre-formed 2H-1,3-oxathiepine ring are not available in the reviewed literature. The reactivity of these heteroatoms is fundamental to the behavior of the heterocyclic ring, influencing its stability, potential for ring-opening, and subsequent transformations. In related saturated systems like 1,3-oxathianes, the sulfur atom is known to undergo oxidation to form sulfoxides and sulfones, and the oxathiane ring can be cleaved under various reductive or oxidative conditions. However, the presence of unsaturation in the 2H-1,3-oxathiepine ring is expected to significantly modulate this reactivity.
The aforementioned 2024 study on oxathiepino[3,2-c]quinoline-2,6-dione primarily detailed the synthesis of the ring system rather than its subsequent transformations. The synthesis involved the reaction of 3-bromo-4-hydroxy-7-methoxyquinolin-2-one with 3-mercaptopropanoic acid, which implies the formation of the sulfur-carbon and oxygen-carbon bonds to construct the seven-membered ring. This synthetic approach, while informative about the formation of the ring, does not provide data on the reactivity of the sulfur and oxygen centers once the ring is formed.
Without experimental data, any discussion on transformations such as S-oxidation, S-alkylation, or ether cleavage at the oxygen center of 2H-1,3-oxathiepine would be purely speculative and fall outside the scope of this data-driven article.
Reactions Involving Exocyclic Carbonyl Functions
Information regarding the reactions of exocyclic carbonyl functions attached to a 2H-1,3-oxathiepine ring is also not present in the available scientific literature. The reactivity of a carbonyl group is heavily influenced by its electronic environment. In the case of the synthesized oxathiepino[3,2-c]quinoline-2,6-dione, the molecule contains two exocyclic carbonyl groups as part of the quinoline (B57606) and oxathiepine rings.
The table below outlines hypothetical reactions based on general carbonyl chemistry, but it must be emphasized that these have not been experimentally verified for 2H-1,3-oxathiepine derivatives.
| Reaction Type | Reagent Example | Potential Product |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Corresponding secondary alcohol |
| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr) | Corresponding tertiary alcohol |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene |
| Knoevenagel Condensation | Malononitrile with a base | α,β-unsaturated dinitrile |
Due to the lack of published research, no data tables of experimentally observed reactions or detailed research findings can be provided. The scientific community has yet to explore the chemical reactivity of this particular heterocyclic compound in any significant depth.
Advanced Spectroscopic Characterization of 2h 1,3 Oxathiepine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in the 1,3-oxathiepine ring system. By analyzing the chemical environment of hydrogen and carbon nuclei, a complete structural map can be assembled.
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu Protons in proximity to electronegative atoms like oxygen are "deshielded" and resonate at a higher chemical shift (downfield). oregonstate.edu
In the context of 1,3-oxathiepine derivatives, protons on carbons adjacent to the oxygen atom (e.g., at the C2 and C4 positions) are expected to appear further downfield compared to other methylene (B1212753) protons in the ring. For instance, in a series of 3H-1,2-benzoxathiepine 2,2-dioxides, the protons on the carbon adjacent to the ring oxygen (C4) show a chemical shift around 4.00 ppm. tandfonline.com The olefinic protons within the ring system, if present, would resonate in the typical alkene region, generally between 4.5 and 7.0 ppm. oregonstate.edu
Analysis of coupling constants (J), measured in Hertz (Hz), reveals the spatial relationship between neighboring protons, helping to establish their connectivity and stereochemistry.
¹H NMR Spectral Data for a 7-bromo-3,4-dihydro-3-vinyl-3H-1,2-benzoxathiepine 2,2-dioxide Derivative tandfonline.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H-4 | 4.00 | dt, J = 7.4, 0.9 |
| H-5' (vinyl) | 5.46 | d, J = 11.0 |
| H-5 | 5.51–5.59 | m |
| H-4' (vinyl) | 5.51–5.59 | m |
| H-5' (vinyl) | 5.81 | d, J = 17.6 |
| H-4' (vinyl) | 5.91–6.03 | m |
| H-3' (vinyl) | 6.92 | dd, J = 17.6, 11.0 |
| H-6 | 7.22 | d, J = 8.6 |
| H-8 | 7.41 | dd, J = 8.6, 2.4 |
| H-10 | 7.73 | d, J = 2.4 |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, the chemical shifts of carbon atoms are influenced by their electronic environment. Carbons bonded to electronegative atoms like oxygen or sulfur will be deshielded and appear at higher chemical shifts.
For 1,3-oxathiepine derivatives, carbons bonded to the ring oxygen (C2, C4) are expected to resonate in the range of 50-90 ppm. pdx.edu In the example of a 3H-1,2-benzoxathiepine 2,2-dioxide derivative, the carbon adjacent to the ester-like oxygen (C4) is observed at 55.7 ppm. tandfonline.com Carbons involved in double bonds within the ring would appear significantly further downfield, typically in the 100-150 ppm range. pdx.edu
¹³C NMR Spectral Data for a 7-bromo-3,4-dihydro-3-vinyl-3H-1,2-benzoxathiepine 2,2-dioxide Derivative tandfonline.com
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C4 | 55.7 |
| C5' (vinyl) | 118.6 |
| C6 | 121.0 |
| C10 | 123.7 |
| Aromatic/Vinyl C | 124.6 |
| Aromatic/Vinyl C | 125.7 |
| Aromatic/Vinyl C | 129.2 |
| Aromatic/Vinyl C | 129.8 |
| Aromatic/Vinyl C | 132.0 |
| Aromatic/Vinyl C | 133.3 |
| C4' (vinyl) | 145.3 |
2D NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and assembling the molecular structure, especially for complex derivatives. These techniques correlate signals from different nuclei based on their connectivity through bonds. ceon.rs
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu In a 2H-1,3-oxathiepine derivative, COSY would reveal correlations between protons on adjacent carbons in the ring, confirming the sequence of CH₂ groups.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the direct assignment of a carbon's chemical shift based on the known shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly powerful for connecting different fragments of a molecule and for identifying quaternary carbons (carbons with no attached protons). For example, a proton at the C2 position of the oxathiepine ring would show an HMBC correlation to the carbon at the C4 position, confirming the 1,3-relationship of the heteroatoms through the carbon skeleton.
| 2D NMR Technique | Type of Correlation | Information Gained for 2H-1,3-Oxathiepine Structure |
| COSY | ¹H-¹H coupling (2-3 bonds) | Shows which protons are adjacent to each other, mapping out the proton framework of the ring. sdsu.eduyoutube.com |
| HSQC | ¹H-¹³C direct (1 bond) | Links each proton signal to its directly bonded carbon atom. columbia.educolumbia.edu |
| HMBC | ¹H-¹³C long-range (2-3 bonds) | Establishes connectivity between different parts of the molecule and helps assign quaternary carbons. sdsu.educolumbia.edu |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
In Electron Ionization (EI) Mass Spectrometry, the sample is bombarded with high-energy electrons, causing the molecule to ionize and often fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion (M⁺) peak corresponding to the molecular weight, and various fragment ion peaks. nih.gov
For heterocyclic compounds like 2H-1,3-oxathiepine, fragmentation is expected to be directed by the heteroatoms. Likely fragmentation pathways could include:
Cleavage of bonds adjacent to the oxygen or sulfur atoms.
Loss of small, stable neutral molecules such as formaldehyde (B43269) (CH₂O) or thioformaldehyde (B1214467) (CH₂S).
Ring-contraction processes following the initial fragmentation events. arkat-usa.org
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally fragile molecules. youtube.com Unlike EI, ESI typically results in little to no fragmentation, producing primarily protonated molecules [M+H]⁺ or other adduct ions. mdpi.com
The primary application of ESI-MS in the analysis of 2H-1,3-oxathiepine and its derivatives is the accurate determination of the molecular weight. rsc.org When coupled with a high-resolution mass analyzer (HRMS), ESI can provide the exact elemental composition of the molecule by measuring its mass with very high precision. tandfonline.com This is a critical step in confirming the identity of a newly synthesized compound. ESI can also be used in tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is selected and fragmented to provide structural information, often yielding different fragmentation patterns than those observed in EI-MS. mdpi.comnih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The seven-membered 2H-1,3-Oxathiepine ring is composed of several distinct functional groups, each giving rise to characteristic bands in the IR and Raman spectra. The analysis of these spectra allows for the confirmation of the ring's core structure. The primary vibrational modes are associated with the C-O (ether), C-S (thioether), C=C (alkene), and CH₂ moieties.
Key expected vibrational modes include:
C-O-C Stretching: The ether linkage within the ring is expected to produce strong asymmetric and symmetric stretching vibrations. Asymmetric stretches typically appear in the 1250-1050 cm⁻¹ region in IR spectra.
C-S-C Stretching: The thioether bond gives rise to weaker stretching bands, generally found in the 750-550 cm⁻¹ range.
C=C Stretching: The presence of the endocyclic double bond is identified by a stretching vibration typically observed in the 1680-1620 cm⁻¹ region. The intensity of this band can vary depending on the symmetry of the molecule.
C-H Stretching and Bending: The spectra will also feature C-H stretching vibrations from the methylene (CH₂) groups and the vinyl C-H bond, usually appearing in the 3100-2850 cm⁻¹ range. C-H bending (scissoring, wagging, twisting) vibrations for the methylene groups are expected in the 1470-1250 cm⁻¹ region.
The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are strong in IR may be weak in Raman, and vice versa, providing a more complete structural picture. mdpi.comresearchgate.net
Table 1: Expected Characteristic Vibrational Modes for the 2H-1,3-Oxathiepine Ring
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric Stretch | C-O-C (Ether) | 1250 - 1050 | Strong (IR) |
| Stretch | C=C (Alkene) | 1680 - 1620 | Medium (IR), Strong (Raman) |
| Stretch | =C-H | 3100 - 3000 | Medium |
| Stretch | C-H (in CH₂) | 2960 - 2850 | Medium to Strong |
| Bending (Scissoring) | CH₂ | 1470 - 1440 | Medium |
| Stretch | C-S-C (Thioether) | 750 - 550 | Weak to Medium |
The seven-membered oxathiepine ring is non-planar and can exist in various conformations, such as boat, chair, and twist-boat forms. Vibrational spectroscopy, often supported by density functional theory (DFT) calculations, can offer significant insights into the predominant conformation of the molecule. nih.govmdpi.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. This technique is used to identify the chromophoric systems present in the 2H-1,3-Oxathiepine structure.
A chromophore is the part of a molecule responsible for its color, which arises from electronic transitions. In the 2H-1,3-Oxathiepine molecule, the primary chromophores are the carbon-carbon double bond (C=C) and the heteroatoms (oxygen and sulfur) with their non-bonding electrons.
The expected electronic transitions are:
π → π* Transition: Associated with the C=C double bond, this transition involves the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. It is typically a high-intensity absorption that occurs in the UV region. researchgate.net
n → σ* Transition: The non-bonding (lone pair) electrons on the oxygen and sulfur atoms can be excited to a σ* anti-bonding orbital. These transitions are generally found in the shorter wavelength UV region.
n → π* Transition: This transition involves the excitation of a non-bonding electron from a heteroatom to the π* anti-bonding orbital of the adjacent C=C bond. These transitions are typically of lower intensity compared to π → π* transitions. researchgate.net
The position and intensity of these absorption bands can be influenced by the solvent and the presence of substituents on the oxathiepine ring. researchgate.net
Table 2: Potential Electronic Transitions in 2H-1,3-Oxathiepine
| Transition | Associated Chromophore | Expected Wavelength Region |
| π → π | C=C | < 200 nm |
| n → σ | C-O, C-S | < 200 nm |
| n → π* | O, S, and C=C system | ~250-350 nm |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov It provides unambiguous information on bond lengths, bond angles, and torsional angles, which together define the exact conformation of the 2H-1,3-Oxathiepine ring and the relative arrangement of its substituents.
For chiral derivatives of 2H-1,3-Oxathiepine, X-ray crystallography is the gold standard for determining the absolute configuration of stereogenic centers. researchgate.net The technique relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de
When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect, known as anomalous dispersion, becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.de By carefully measuring the intensities of Friedel pairs of reflections (hkl and -h-k-l), which are no longer equal in the presence of anomalous scattering, the absolute arrangement of atoms in space can be determined. researchgate.net This analysis, often quantified by the Flack parameter, allows for the unambiguous assignment of R or S configuration to each chiral center, which is a critical step in pharmaceutical and stereoselective synthesis applications. researchgate.netnih.gov
Analysis of Intermolecular Interactions and Crystal Packing
A notable example is the structural analysis of 2-(Pyridin-2-yl)-1,3-oxathiane, a related saturated six-membered ring system. In the crystalline state, this compound arranges into centrosymmetric pairs. nih.gov The primary interaction responsible for the formation of these dimers is a pair of weak C—H⋯N hydrogen bonds. nih.gov This type of interaction, while considered weak, plays a crucial role in the directional organization of molecules within the crystal lattice.
In addition to traditional hydrogen bonds, the presence of both sulfur and oxygen atoms in the 1,3-oxathiepine core allows for the potential of other significant non-covalent interactions. Intermolecular S···O interactions are recognized as important structure-directing forces in many organic and biological systems. nih.govresearchgate.net These chalcogen interactions, arising from the anisotropic distribution of electron density around the sulfur atom (a phenomenon known as a σ-hole), can influence molecular conformation and crystal packing. acs.org The strength and directionality of these S···O contacts are dependent on the electronic environment of the sulfur atom and the nature of the substituents on the heterocyclic ring. nih.gov
The crystal packing of 2H-1,3-oxathiepine derivatives is therefore a result of a delicate balance between various intermolecular forces. The interplay of stronger, directional interactions like hydrogen bonds and weaker, less directional forces such as van der Waals contacts and potential S···O interactions determines the final three-dimensional structure. A detailed understanding of these interactions is fundamental for the rational design of new materials with desired solid-state properties.
Below are tables detailing the crystallographic data and hydrogen bond geometry for the exemplary derivative, 2-(Pyridin-2-yl)-1,3-oxathiane. nih.gov
Table 1: Crystal Data and Structure Refinement for 2-(Pyridin-2-yl)-1,3-oxathiane
| Parameter | Value |
|---|---|
| Empirical formula | C₉H₁₁NOS |
| Formula weight | 181.26 |
| Temperature (K) | 110 |
| Wavelength (Å) | 1.54184 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| a (Å) | 7.5329 (3) |
| b (Å) | 11.8099 (5) |
| c (Å) | 9.7632 (4) |
| β (°) | 92.940 (3) |
| Volume (ų) | 867.42 (6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.389 |
| Absorption coefficient (mm⁻¹) | 2.89 |
| F(000) | 384 |
| Crystal size (mm³) | 0.48 × 0.46 × 0.36 |
| θ range for data collection (°) | 4.4 to 72.5 |
| Reflections collected | 3675 |
| Independent reflections | 1708 |
| R [I > 2σ(I)] | 0.032 |
Table 2: Hydrogen Bond Geometry (Å, °) for 2-(Pyridin-2-yl)-1,3-oxathiane
| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| C(6)—H(6)···N(1)ⁱ | 0.95 | 2.65 | 3.486 (2) | 147 |
Symmetry codes: (i) −x + 1/2, y + 1/2, −z + 3/2
Theoretical and Computational Chemistry Studies of 2h 1,3 Oxathiepine
Quantum Chemical Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) in Geometrical Optimization
There is a notable absence of published studies that have employed Density Functional Theory (DFT) to perform geometrical optimization on the 2H-1,3-Oxathiepine molecule. Such calculations would typically provide valuable data on bond lengths, bond angles, and dihedral angles, leading to the determination of the most stable three-dimensional structure of the molecule. The selection of appropriate functionals and basis sets would be a critical first step in any such future investigation.
Ab Initio Methods for Electronic Property Prediction
Similarly, the scientific literature lacks reports on the use of ab initio methods to predict the electronic properties of 2H-1,3-Oxathiepine. These high-level computational techniques could be used to calculate properties such as molecular orbital energies, electron density distribution, and dipole moments, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Conformational Analysis and Stereochemical Considerations
Computational Approaches to Conformational Preferences
A comprehensive computational analysis of the conformational preferences of the 2H-1,3-Oxathiepine ring is not available in the current body of scientific work. The seven-membered ring of this compound is expected to exhibit significant flexibility, likely leading to multiple low-energy conformations such as chair, boat, and twist-boat forms. A systematic computational search would be required to identify the global minimum and the relative energies of other stable conformers.
Sybyl and Other Molecular Mechanics/Dynamics Simulations
There are no specific studies found that utilize Sybyl or other molecular mechanics and dynamics simulation packages to investigate the stereochemistry of 2H-1,3-Oxathiepine. These methods would be particularly useful for exploring the conformational landscape and understanding the dynamic behavior of this flexible heterocyclic system over time.
Reaction Mechanism Elucidation through Computational Modeling
The elucidation of reaction mechanisms involving 2H-1,3-Oxathiepine through computational modeling is another area that remains to be explored. Computational approaches could be instrumental in mapping potential energy surfaces for various reactions, identifying transition states, and calculating activation energies, thereby providing a detailed molecular-level understanding of its chemical transformations.
Transition State Characterization
No studies detailing the transition state characterization of reactions involving 2H-1,3-oxathiepine were found. Such studies would typically involve the use of computational methods to locate and characterize the geometry, energy, and vibrational frequencies of transition state structures for processes such as ring-opening, ring-closing, or other chemical transformations.
Spectroscopic Parameter Prediction and Validation
Computational predictions and subsequent experimental validation of the spectroscopic parameters for 2H-1,3-oxathiepine have not been reported. These studies are essential for confirming the structure of a synthesized compound and for its detection and characterization. Typically, this would involve the use of quantum chemical calculations to predict spectroscopic data such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra, followed by comparison with experimental data.
Synthesis and Chemical Exploration of Novel 2h 1,3 Oxathiepine Derivatives
Design Principles for Functionalized 2H-1,3-Oxathiepine Scaffolds
The design of functionalized 2H-1,3-oxathiepine scaffolds is largely driven by the intended application, which dictates the desired physicochemical and biological properties of the target molecules. Key principles involve modulating electronic properties, applying lead-based design for biological activity, and creating hybrid molecules to combine pharmacophores.
One major design strategy involves creating electron-rich monomers for applications in materials science. For instance, the synthesis of 3,4-dihydro-2H-thieno[3,4-b] sci-hub.stpsu.eduoxathiepine (ProTOT), a related oxathiepine derivative, was pursued to develop a novel electron-rich monomer for creating donor-acceptor polymers with specific electrochromic properties. metu.edu.tr This principle focuses on the strategic placement of heteroatoms and fused rings to tune the electronic environment of the scaffold.
In medicinal chemistry, a common approach is the modification of known bioactive molecules. The design of 3H-1,2-benzoxathiepine 2,2-dioxides, termed homo-sulfocoumarins, was based on using sulfocoumarins as lead compounds to discover a new chemotype with carbonic anhydrase inhibitory action. tandfonline.com This bioisosteric replacement or "scaffold hopping" strategy aims to retain or improve biological activity while altering other properties like selectivity or pharmacokinetics. tandfonline.com
Another powerful design principle is the creation of hybrid structures that tether the oxathiepine scaffold to other known bioactive moieties. This approach was used in the design of (R,S)-9-[2- or 3-(3,4-dihydro-2H-1,5-benzoxathiepine-3-yloxy)alkyl]-9H-purines, which were developed as potential anticancer agents. nih.govresearchgate.net The core idea is that combining the oxathiepine ring with a pharmacophore like purine (B94841) can lead to novel compounds with enhanced or synergistic biological effects. nih.gov This modular design allows for the systematic exploration of structure-activity relationships by varying the linker and the substitution patterns on both the oxathiepine and the attached moiety. nih.govresearchgate.net
Strategies for the Introduction of Diverse Substituents
Diversification of the 2H-1,3-oxathiepine scaffold is achieved by introducing a variety of substituents at different positions on the ring. These strategies can be broadly categorized into functionalization at the carbon centers and modification at the heteroatoms.
The carbon framework of the oxathiepine ring and its fused analogues provides multiple sites for introducing chemical diversity. In benzofused derivatives like benzoxathiepinones, the carbonyl carbon is a key handle for modification. For example, several transformations at the carbonyl group of 8-nitro-2H-benzo[b] sci-hub.stpsu.eduoxathiepin-3(4H)-one have been reported. researchgate.net These include the Strecker reaction to synthesize corresponding α-amino acids and the Johnson–Corey–Chaykovsky reaction, demonstrating the versatility of this position for building molecular complexity. researchgate.net
Furthermore, the aromatic portion of benzofused systems is another common site for functionalization. The synthesis of benzoxathiepinone derivatives from substituted thiosalicylic acids allows for the introduction of various groups onto the benzene (B151609) ring. nih.gov The properties of the final molecule can thus be tuned by selecting appropriately substituted starting materials. Catalytic asymmetric functionalization of related dienes has also been explored to generate chiral all-carbon quaternary stereocenters, a challenging but valuable synthetic transformation. nih.gov
Direct modification of the ring heteroatoms after the formation of the 2H-1,3-oxathiepine core is less common than functionalization of the carbon skeleton. Most synthetic routes build the ring by forming the crucial C-O and C-S bonds from precursors already containing the desired functionalities.
However, a significant post-cyclization modification involves the sulfur atom. The sulfur in the oxathiepine ring can be oxidized to form sulfoxides or sulfones (dioxides), which drastically alters the geometry and electronic properties of the molecule. This strategy has been effectively used in the synthesis of 3H-1,2-benzoxathiepine 2,2-dioxides (homo-sulfocoumarins), which were designed as specific enzyme inhibitors. tandfonline.com The oxidation state of the sulfur atom can have a profound impact on the biological activity and selectivity of the resulting compounds. tandfonline.com
Development of Benzofused and Other Fused 2H-1,3-Oxathiepine Systems
Fusing the 2H-1,3-oxathiepine ring with other cyclic systems, particularly benzene, is a prominent strategy to create rigid scaffolds with diverse properties. These fused structures are central to many of the applications explored for this class of compounds.
Benzoxathiepinones are a widely studied class of benzofused oxathiepines. Several synthetic methods have been developed for their preparation, often focusing on efficiency and environmental compatibility.
A common and effective route involves the reaction of a thiosalicylic acid derivative with a 1,2-epoxide. acs.org This can be performed as a one-pot protocol under solvent-free conditions, where the initial anti-stereoselective and β-regioselective ring-opening of the epoxide by the thiol is followed by a thermally induced intramolecular lactonization to yield the benz[e] sci-hub.stpsu.eduoxathiepin-5-one. acs.org Similarly, an environmentally benign one-pot synthesis has been reported in a basic aqueous medium, followed by acid-catalyzed lactonization. psu.edu
Alternative catalytic systems have also been developed. (Bromodimethyl)sulfonium bromide has been used as a catalyst to mediate the thiolysis of epoxides, providing rapid and regioselective access to benzoxathiepinones under solvent-free conditions. sci-hub.st Another novel, single-step method utilizes an allenyl thianthrenium salt, which reacts with thiosalicylic acid derivatives to form the benzoxathiepinone core. nih.gov For more complex structures, palladium-catalyzed coupling reactions have been employed. An efficient synthesis of thioglycosylated benzo[e] sci-hub.stpsu.eduoxathiepin-5-ones involves a Pd-catalyzed arylation of glycosyl thiols followed by a deprotection-lactonization sequence. rsc.org
| Starting Materials | Key Reagents/Catalysts | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Thiosalicylic acid, 1,2-Epoxides | None (Self-promoted) | Solvent-free, thermal | One-pot, high regio- and diastereoselectivity | acs.org |
| Thiosalicylic acid, Cyclohexene oxide | NaOH, then H+ | Aqueous medium, 30°C then 100°C | Environmentally benign one-pot synthesis | psu.edu |
| Mercaptans, Epoxides | (Bromodimethyl)sulfonium bromide | Solvent-free, room temp. | Mild, rapid, and highly regioselective | sci-hub.st |
| Thiosalicylic acid derivatives, Allenyl thianthrenium salt | - | - | One-step process | nih.gov |
| Substituted methyl 2-iodobenzoates, Glycosyl thiols | Pd(OAc)₂, Xantphos, NEt₃ | Dioxane, 100°C | Modular strategy for diversification with sugar moieties | rsc.org |
The creation of hybrid molecules by combining the oxathiepine scaffold with other heterocyclic or functional moieties is a key strategy for developing novel compounds with tailored functions. researchgate.net This approach leverages the structural and electronic contributions of the oxathiepine core while incorporating the recognized biological or material properties of the partner molecule.
Several classes of hybrid structures have been reported:
Glycosylated Hybrids : A modular strategy has been developed for the synthesis of thioglycosyl benzoxathiepinone derivatives. rsc.org This approach couples the benzoxathiepinone framework with polyhydroxylated sugar appendages, aiming to identify novel scaffolds with potential biological interest. rsc.org
Purine Hybrids : Benzofused 1,5-oxathiepine moieties have been tethered to purine rings through various linkers. nih.govresearchgate.net These hybrids were designed as potential anticancer agents, combining the structural features of the oxathiepine with the established role of purines in biological systems. nih.gov
Quinoline (B57606) Hybrids : An oxathiepine derivative has been synthesized based on a 3-bromo-4-hydroxy-7-methoxyquinolin-2-one precursor, resulting in a hybrid molecule that incorporates the quinolone moiety. researchgate.net
Fused Donor-Acceptor Systems : For materials science, a donor-acceptor-donor (D-A-D) type monomer was created by fusing 3,4-dihydro-2H-thieno[3,4-b] sci-hub.stpsu.eduoxathiepine (the donor) with benzo[c] sci-hub.stacs.orgrsc.orgthiadiazole (the acceptor). This hybrid design was specifically aimed at producing polymers with distinct electrochromic properties. metu.edu.tr
Triazole Hybrids : In the development of homo-sulfocoumarins as enzyme inhibitors, derivatives incorporating substituted 1,2,3-triazole moieties have been synthesized via click chemistry. tandfonline.com This demonstrates the utility of the oxathiepine scaffold in creating complex molecules through robust and efficient chemical reactions. tandfonline.comnih.gov
| Oxathiepine Core | Hybridized Moiety | Intended Application/Field | Reference |
|---|---|---|---|
| Benzoxathiepinone | Glycosyl (Sugar) | Bioactive scaffolds | rsc.org |
| Benzofused 1,5-oxathiepine | Purine | Anticancer agents | nih.govresearchgate.net |
| Oxathiepine | Quinolin-2-one | Heterocyclic chemistry | researchgate.net |
| Thieno[3,4-b] sci-hub.stpsu.eduoxathiepine | Benzo[c] sci-hub.stacs.orgrsc.orgthiadiazole | Electrochromic polymers | metu.edu.tr |
| 3H-1,2-benzoxathiepine 2,2-dioxide | 1,2,3-Triazole | Enzyme inhibitors | tandfonline.com |
Q & A
Q. What ethical and data-sharing practices are critical for collaborative 2H-1,3-oxathiepine research?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Use electronic lab notebooks (e.g., LabArchives) with version control. Disclose conflicts of interest and obtain IRB approval for biological studies. Archive raw data in Zenodo or Figshare with DOI links .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
